molecular formula C9H12ClNO3 B6198526 4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride CAS No. 2680533-54-2

4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6198526
CAS No.: 2680533-54-2
M. Wt: 217.6
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Description

4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a propan-2-yloxy group and a carboxylic acid group, which is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the pyridine ring with propan-2-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various alkyl or aryl-substituted pyridine derivatives.

Scientific Research Applications

4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propan-2-yloxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxy)pyridine-2-carboxylic acid hydrochloride
  • 4-(ethoxy)pyridine-2-carboxylic acid hydrochloride
  • 4-(butoxy)pyridine-2-carboxylic acid hydrochloride

Uniqueness

4-(propan-2-yloxy)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the propan-2-yloxy group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness can influence its binding affinity, solubility, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

2680533-54-2

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

0

Origin of Product

United States

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